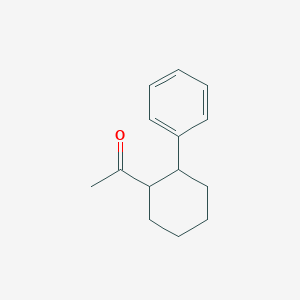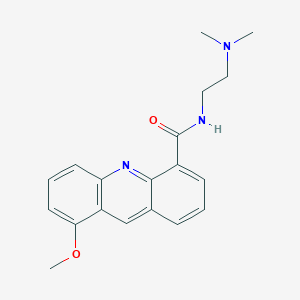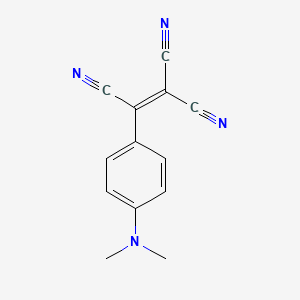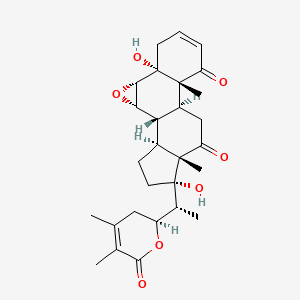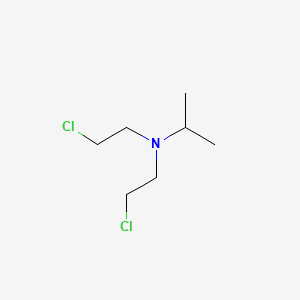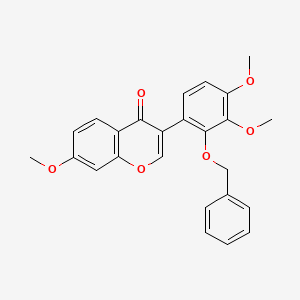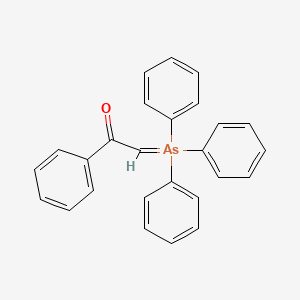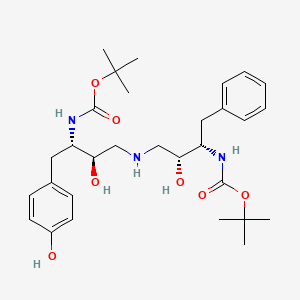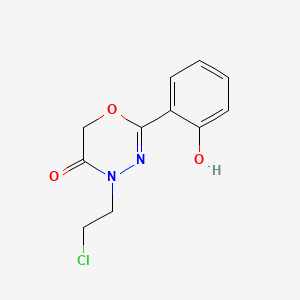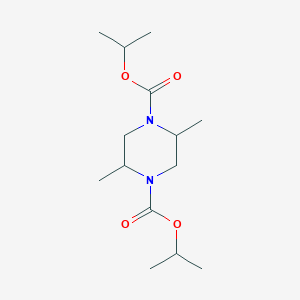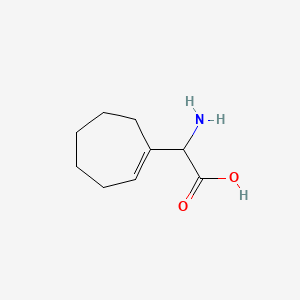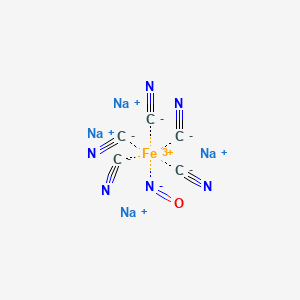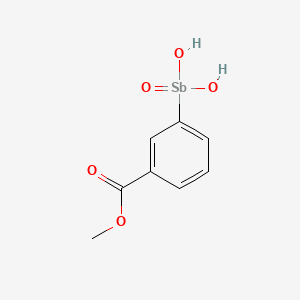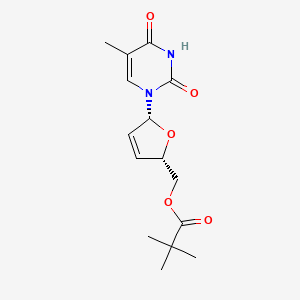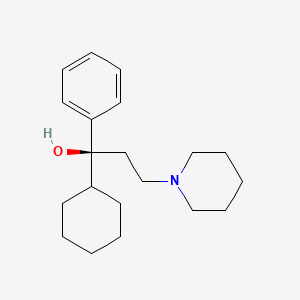
(s)-Trihexyphenidyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Trihexyphenidyl is a synthetic anticholinergic agent primarily used in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms. It is known for its ability to alleviate muscle stiffness, tremors, and spasms by blocking the action of acetylcholine, a neurotransmitter involved in muscle movement.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Trihexyphenidyl typically involves the reaction of 1-cyclohexyl-1-phenyl-3-piperidinopropanol with hydrochloric acid. The process includes several steps:
Formation of 1-cyclohexyl-1-phenyl-3-piperidinopropanol: This is achieved through the reaction of cyclohexylmagnesium bromide with 1-phenyl-3-piperidinopropanone.
Conversion to this compound: The intermediate is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process is carefully monitored to ensure consistency and quality.
化学反応の分析
Types of Reactions: (S)-Trihexyphenidyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
(S)-Trihexyphenidyl has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study anticholinergic agents and their interactions with various receptors.
Biology: Employed in research on neurotransmitter pathways and their role in muscle movement and coordination.
Medicine: Investigated for its potential in treating other neurological disorders beyond Parkinson’s disease.
Industry: Utilized in the development of new pharmaceuticals with improved efficacy and safety profiles.
作用機序
(S)-Trihexyphenidyl exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the central nervous system. This inhibition reduces the activity of cholinergic neurons, leading to decreased muscle stiffness, tremors, and spasms. The compound primarily targets the M1 muscarinic receptor subtype, which is involved in the regulation of motor control.
類似化合物との比較
Benztropine: Another anticholinergic agent used in the treatment of Parkinson’s disease.
Biperiden: A similar compound with anticholinergic properties used for the same indications.
Procyclidine: An anticholinergic drug used to manage Parkinsonian symptoms.
Uniqueness of (S)-Trihexyphenidyl: this compound is unique in its specific targeting of the M1 muscarinic receptor subtype, which provides a more focused mechanism of action compared to other anticholinergic agents. This specificity may result in fewer side effects and improved therapeutic outcomes for patients.
特性
CAS番号 |
40520-24-9 |
|---|---|
分子式 |
C20H31NO |
分子量 |
301.5 g/mol |
IUPAC名 |
(1S)-1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C20H31NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2/t20-/m1/s1 |
InChIキー |
HWHLPVGTWGOCJO-HXUWFJFHSA-N |
異性体SMILES |
C1CCC(CC1)[C@@](CCN2CCCCC2)(C3=CC=CC=C3)O |
正規SMILES |
C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


